![molecular formula C23H23NO3 B3953343 1-[4-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)phenyl]ethanone](/img/structure/B3953343.png)
1-[4-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)phenyl]ethanone
Overview
Description
1-[4-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)phenyl]ethanone is a chemical compound that has recently gained attention in the field of scientific research. This compound is a derivative of spirochromene, which is a class of compounds known for their various biological activities.
Mechanism of Action
The exact mechanism of action of 1-[4-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)phenyl]ethanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)phenyl]ethanone in lab experiments include its high yield, purity, and various biological activities. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
For the research on 1-[4-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)phenyl]ethanone include the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the development of drugs based on this compound for the treatment of various diseases.
In conclusion, this compound is a promising compound with various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
1-[4-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)phenyl]ethanone has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been used in the development of drugs for the treatment of various diseases, including cancer and inflammation.
properties
IUPAC Name |
1-[4-(spiro[azepane-4,2'-chromene]-1-carbonyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17(25)18-7-9-20(10-8-18)22(26)24-15-4-12-23(14-16-24)13-11-19-5-2-3-6-21(19)27-23/h2-3,5-11,13H,4,12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYMEVDUFDIBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCCC3(CC2)C=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



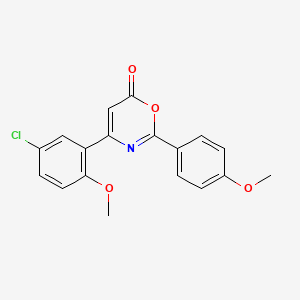
![N-[4-(aminosulfonyl)phenyl]-2-methylpentanamide](/img/structure/B3953264.png)
![methyl 4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)benzoate](/img/structure/B3953271.png)

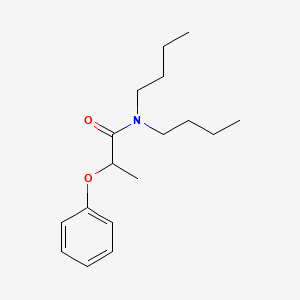
![3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3953289.png)
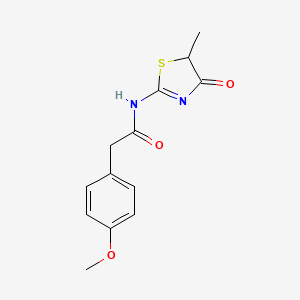
![2-({4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinyl}thio)-N-phenylacetamide](/img/structure/B3953320.png)
![8-ethoxy-1,3-dimethyl-2-(tetrahydro-2-furanylmethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3953338.png)
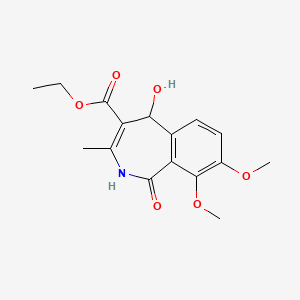
![2-(4-chlorophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3953350.png)
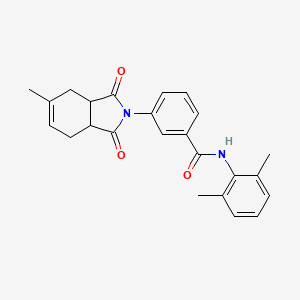
![1-(3-chloro-4-methylphenyl)-3-[(4,7-dimethyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3953364.png)
![5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3953370.png)